molecular formula C11H15ClN6O2 B14137372 6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride CAS No. 4514-45-8

6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride

Cat. No.: B14137372
CAS No.: 4514-45-8
M. Wt: 298.73 g/mol
InChI Key: DUECSOTYVYKNMW-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group and two methyl groups attached to the triazine ring, along with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride typically involves multi-step organic reactions One common method involves the cyclocondensation of appropriate precursors under controlled conditions For instance, the reaction may start with the nitration of a suitable aromatic compound to introduce the nitro group, followed by the formation of the triazine ring through cyclization reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography are essential to achieve high yields and purity. The process may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The triazine ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitroso or hydroxylamine derivatives, while reduction may produce aniline derivatives.

Scientific Research Applications

6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can form hydrogen bonds or π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-1-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with the nitro group in a different position.

    6,6-Dimethyl-1-(3-aminophenyl)-1,3,5-triazine-2,4-diamine: Contains an amino group instead of a nitro group.

    6,6-Dimethyl-1-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine: Contains a chloro group instead of a nitro group.

Uniqueness

The uniqueness of 6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

CAS No.

4514-45-8

Molecular Formula

C11H15ClN6O2

Molecular Weight

298.73 g/mol

IUPAC Name

6,6-dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride

InChI

InChI=1S/C11H14N6O2.ClH/c1-11(2)15-9(12)14-10(13)16(11)7-4-3-5-8(6-7)17(18)19;/h3-6H,1-2H3,(H4,12,13,14,15);1H

InChI Key

DUECSOTYVYKNMW-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC(=CC=C2)[N+](=O)[O-])N)N)C.Cl

Origin of Product

United States

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